N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods. One such method involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . Another method involves a multicomponent reaction (MCR) developed by Groebke, which occurs between an aminoazine, aldehyde, and isonitrile to form 3-amine-substituted heterocycles .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are five-membered heterocyclic compounds with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . They contain two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, they can be functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridines are generally white or colorless solids that are highly soluble in water and other polar solvents .
Scientific Research Applications
Versatile Architectures for N-heterocyclic Carbenes
The imidazo[1,2-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. This structure has been utilized to synthesize Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives, indicating its potential for developing innovative carbene-based catalysts and materials (Alcarazo et al., 2005).
Novel Conformers in Drug Design
Research into the imidazo[1,2-a]pyridine scaffold has led to the synthesis of new N-acylhydrazones. This work has contributed to our understanding of molecular conformers, crucial for the design of new pharmaceuticals, by revealing the presence of two conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide, which are significant for drug design and development (Evrard et al., 2022).
Fluorescent Probes for Biological Imaging
The imidazo[1,2-a]pyridine derivatives have been explored for the development of turn-on fluorescent probes. These probes, such as the 2,4-dinitrobenzenesulfonate of imidazo[1,5-α]pyridine derivative, have shown great promise in the detection of thiols in aqueous solutions, offering a large Stokes shift, high sensitivity, and fast response. Such applications are critical for advancements in cellular imaging and diagnostics (Chen et al., 2017).
Catalysis through C-H Activation
The imidazo[1,2-a]pyridine framework has been effectively utilized in catalytic processes, particularly in the Cp*Rh(III)-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines via N-directed ortho double C-H activation. This methodology has shown broad functional group tolerance and high yields, demonstrating the scaffold's utility in facilitating complex organic transformations (Zhu et al., 2017).
Advances in Medicinal Chemistry
Imidazo[1,2-a]pyridine is recognized as a privileged scaffold in medicinal chemistry, offering a wide range of biological activities. Its derivatives have been extensively explored, revealing its versatility and importance in the development of enzyme inhibitors, receptor ligands, and anti-infectious agents. This progress underscores the scaffold's significant potential in drug discovery and pharmaceutical research (Enguehard-Gueiffier & Gueiffier, 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to show significant biological activity against a variety of targets .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and studied for their antimicrobial potency .
Biochemical Pathways
Similar compounds have been reported to have diverse bioactivity, affecting various biochemical pathways .
Pharmacokinetics
A similar compound was found to exhibit potent activity against certain pathogens, suggesting potential bioavailability .
Result of Action
Similar compounds have been reported to show significant biological and therapeutic value .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under different reaction conditions .
Future Directions
Imidazo[1,2-a]pyridines have shown promise in various areas of medicinal chemistry, and there is ongoing research into developing more effective compounds for treating various diseases . The development of new synthetic methods and the exploration of their biological activities are potential future directions .
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-12-5-6-14(20(21)22)10-15(12)25(23,24)17-8-7-13-11-19-9-3-2-4-16(19)18-13/h2-6,9-11,17H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARRUQVPUXBGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319706 | |
Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
868978-73-8 | |
Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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